

# Neurobiology of manganese transport in the brain

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A Comprehensive Technical Guide to the Neurobiology of **Manganese** Transport in the Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms governing **manganese** (Mn) transport and homeostasis within the central nervous system. Understanding these intricate pathways is critical for elucidating the pathophysiology of **manganese**-induced neurotoxicity and for the development of novel therapeutic strategies for related neurological disorders.

## Introduction to Manganese in the Brain

**Manganese** is an essential trace element vital for numerous physiological processes in the brain, serving as a critical cofactor for enzymes such as glutamine synthetase, arginase, and mitochondrial superoxide dismutase (MnSOD).[1] However, the brain is particularly vulnerable to **manganese** accumulation, which can lead to a debilitating neurological disorder known as manganism, sharing clinical features with Parkinson's disease.[1] The basal ganglia, especially the globus pallidus and striatum, are primary sites of **manganese** accumulation.[1][2][3] The transport of **manganese** into and out of the brain is a tightly regulated process mediated by a suite of specialized transport proteins located at the blood-brain barrier (BBB), the blood-cerebrospinal fluid barrier (BCSFB), and within various brain cell types.

# Quantitative Overview of Manganese Homeostasis in the Brain

Maintaining physiological **manganese** concentrations is crucial for normal brain function. The following tables summarize key quantitative data related to **manganese** levels and transporter kinetics.

Table 1: **Manganese** Concentrations in the Human Brain

Brain Region	Normal Physiological Concentration (mg/kg wet weight)	Pathophysiological Concentration (ng/mg protein)
Globus Pallidus	~0.46	15.96–42.09
Putamen	~0.35	15.96–42.09
Caudate Nucleus	Increased in cirrhotic patients by 54%	15.96–42.09
Frontal Cortex	Increased in cirrhotic patients by 38%	15.96–42.09
Occipital Cortex	Increased in cirrhotic patients by 55%	15.96–42.09
Normal Blood Mn	2.8 - 15.4 µg/L	

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 2: Kinetic Properties of Key **Manganese** Transporters

Transporter	Substrate(s)	Apparent K <sub>m</sub> for Mn <sup>2+</sup> (μM)	V <sub>max</sub> for Mn <sup>2+</sup>	Cellular Localization in Brain
DMT1 (SLC11A2)	Mn <sup>2+</sup> , Fe <sup>2+</sup> , Cd <sup>2+</sup>	High Affinity (exact value varies by model)	-	Neurons, Glia, Endothelial cells (endosomes, plasma membrane)
ZIP8 (SLC39A8)	Mn <sup>2+</sup> , Zn <sup>2+</sup> , Cd <sup>2+</sup>	2.2	-	Neurons, Endothelial cells (apical membrane)
ZIP14 (SLC39A14)	Mn <sup>2+</sup> , Fe <sup>2+</sup> , Zn <sup>2+</sup>	-	-	Choroid plexus, Endothelial cells (basolateral membrane)
FPN1 (SLC40A1)	Mn <sup>2+</sup> , Fe <sup>2+</sup>	Low Affinity	-	Neurons, Astrocytes, Oligodendrocytes, Endothelial cells
SLC30A10	Mn <sup>2+</sup>	-	-	Neurons (basal ganglia)

K<sub>m</sub> values can vary depending on the experimental system (e.g., cell type, expression system). The K<sub>m</sub> for ZIP8 was determined in mouse fetal fibroblast cultures.[\[5\]](#)

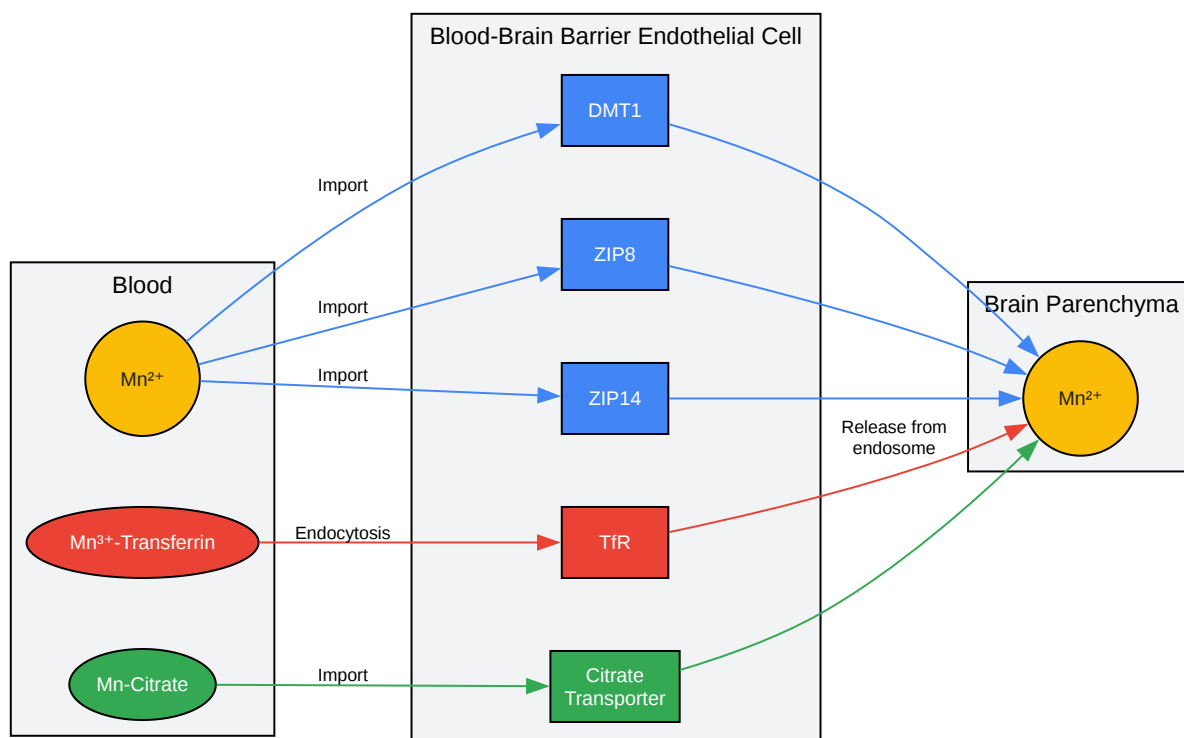
## Molecular Mechanisms of Manganese Transport

**Manganese** transport across the brain barriers and into neural cells is a complex process involving several key importers and exporters.

## Manganese Import Pathways

**Manganese** enters the brain primarily through the blood-brain barrier and the blood-cerebrospinal fluid barrier. Several transporters facilitate this influx.

- Divalent Metal Transporter 1 (DMT1/SLC11A2): A major transporter for divalent metals, DMT1 is highly expressed in the basal ganglia.[6] It functions as a proton-coupled symporter, transporting  $\text{Mn}^{2+}$  into cells.[7] Its expression is post-transcriptionally regulated by iron levels through iron-responsive elements (IREs) in its mRNA.[8]
- Zinc-Iron Regulated Transporter-like Protein 8 (ZIP8/SLC39A8): ZIP8 is a critical transporter for **manganese** uptake into the brain.[9] It likely functions as a  $\text{Mn}^{2+}/\text{HCO}_3^-$  symporter.[5] Knockout studies in mice have demonstrated its essential role in maintaining normal brain **manganese** levels.[9]
- Zinc-Iron Regulated Transporter-like Protein 14 (ZIP14/SLC39A14): ZIP14 is expressed at the brain barriers, particularly the choroid plexus, and is involved in **manganese** uptake from the blood into the cerebrospinal fluid.[9][10] Mutations in ZIP14 lead to systemic **manganese** overload and accumulation in the brain.[11]
- Transferrin Receptor (TfR)-Mediated Transport: **Manganese** can be oxidized to  $\text{Mn}^{3+}$  and bind to transferrin (Tf). The  $\text{Mn}^{3+}$ -Tf complex is then transported into brain cells via receptor-mediated endocytosis through the transferrin receptor.[6]
- Citrate Transporter: A significant fraction of **manganese** in the plasma is complexed with citrate. This Mn-citrate complex can be transported across the blood-brain barrier by a carrier-mediated process.[12]



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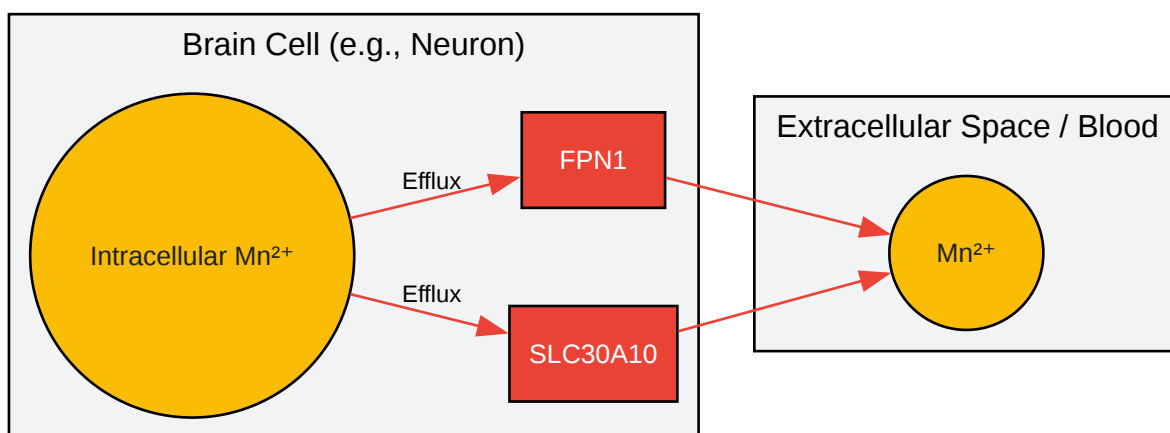
Diagram of **Manganese** Import Pathways into the Brain.

## Manganese Export Pathways

To prevent toxic accumulation, **manganese** is actively exported from brain cells and across the brain barriers.

- Ferroportin 1 (FPN1/SLC40A1): Primarily known as an iron exporter, ferroportin also mediates the efflux of **manganese** from neuronal cells.[6] Its expression can be upregulated in response to **manganese** exposure, suggesting a protective role against **manganese**-induced cytotoxicity.

- SLC30A10: This transporter is a critical **manganese**-specific exporter.[13] Loss-of-function mutations in SLC30A10 cause a severe, inherited form of **manganese** neurotoxicity due to impaired **manganese** efflux from cells.[13] It is highly expressed in the basal ganglia.[13]



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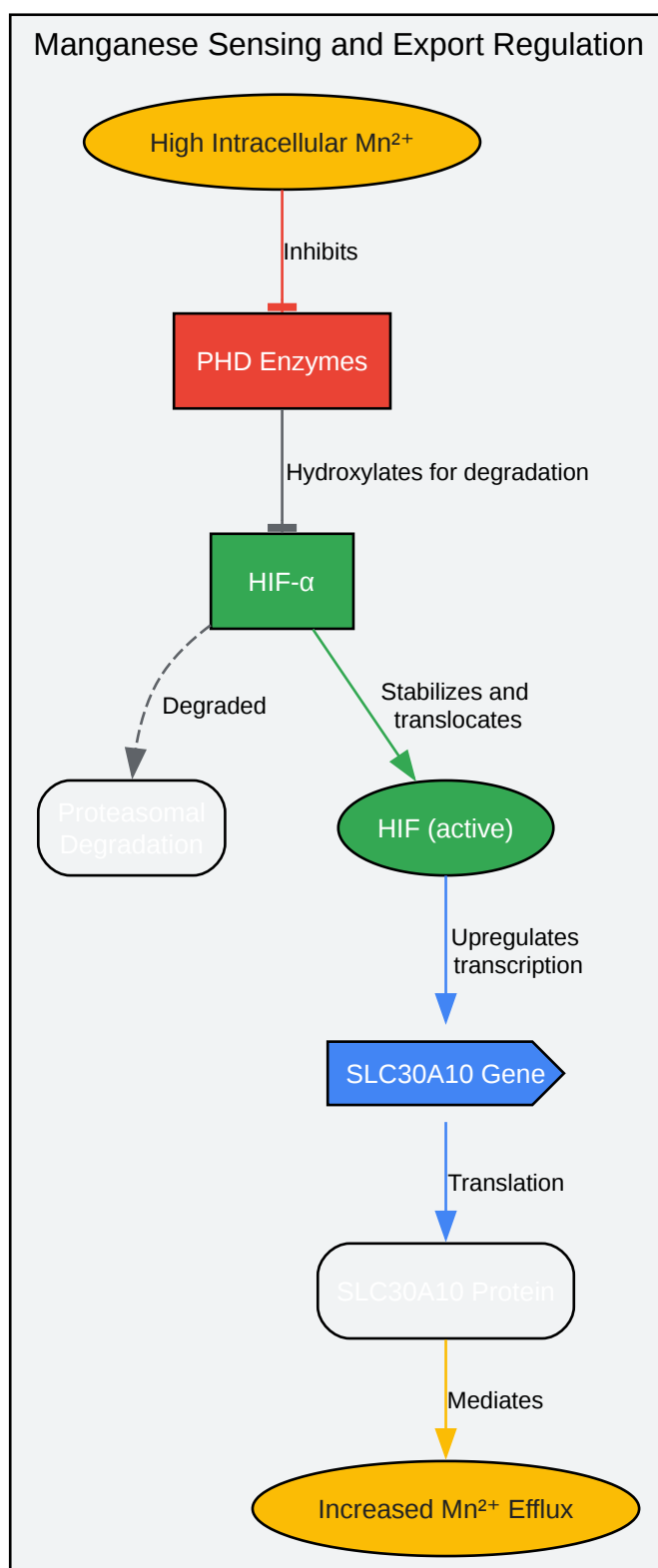
Diagram of **Manganese** Export Pathways from Brain Cells.

## Regulation of Manganese Transporters

The expression and activity of **manganese** transporters are tightly controlled by complex signaling networks to maintain **manganese** homeostasis.

- PHD-HIF-SLC30A10 Signaling Pathway: Cells sense elevated intracellular **manganese** levels through the inhibition of prolyl hydroxylase domain (PHD) enzymes.[14] This inhibition prevents the degradation of hypoxia-inducible factors (HIFs), which then accumulate and translocate to the nucleus.[14] In the nucleus, HIFs act as transcription factors to upregulate the expression of the **manganese** exporter SLC30A10, thereby promoting **manganese** efflux and restoring homeostasis.[14]
- NF-κB-Mediated Regulation of ZIP8: The expression of the **manganese** importer SLC39A8 (ZIP8) is transcriptionally regulated by the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[15][16] This suggests a link between inflammatory signaling and **manganese** transport.

- Post-translational Regulation of DMT1: DMT1 protein levels are regulated by ubiquitination. The adaptor protein Ndfip1 recruits E3 ligases, such as Nedd4-2, to DMT1, leading to its ubiquitination and subsequent degradation.[17] This mechanism provides a rapid means of reducing **manganese** import in response to high intracellular metal concentrations.



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Diagram of the PHD-HIF-SLC30A10 **Manganese** Sensing Pathway.



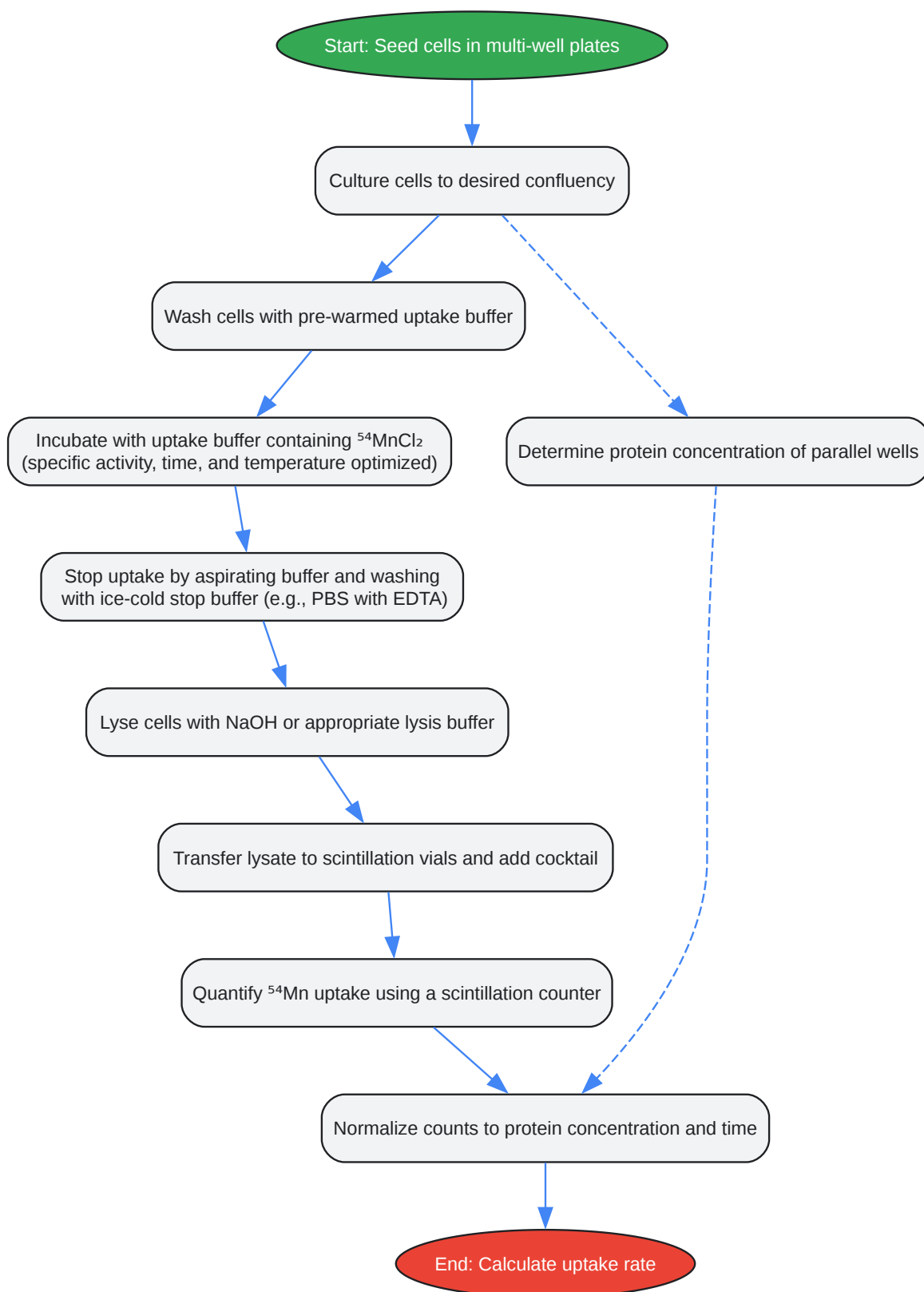
## Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate **manganese** transport in the brain.

### Protocol for $^{54}\text{Mn}$ Uptake Assay in Cultured Brain Cells

This protocol is designed to measure the uptake of radioactive **manganese** ( $^{54}\text{Mn}$ ) in cultured neurons or glial cells.

Workflow Diagram:



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Workflow for a  $^{54}\text{Mn}$  Uptake Assay in Cultured Cells.

### Methodology:

- Cell Culture: Plate primary neurons, astrocytes, or relevant cell lines (e.g., SH-SY5Y) in 24-well plates and culture to ~80-90% confluency.
- Preparation of Buffers:
  - Uptake Buffer: Prepare a buffered salt solution (e.g., HBSS) at pH 7.4.
  - Stop Buffer: Prepare ice-cold phosphate-buffered saline (PBS) containing 5 mM EDTA.
- Uptake Experiment:
  - Aspirate the culture medium and wash the cells once with 1 mL of pre-warmed (37°C) uptake buffer.
  - Add 500  $\mu\text{L}$  of uptake buffer containing a known concentration of  $^{54}\text{MnCl}_2$  (e.g., 1  $\mu\text{Ci/mL}$ ) and non-radioactive  $\text{MnCl}_2$  to achieve the desired final **manganese** concentration.
  - Incubate at 37°C for a specified time (e.g., 5, 10, 15 minutes).
- Stopping the Reaction:
  - To terminate the uptake, rapidly aspirate the radioactive uptake buffer.
  - Immediately wash the cells three times with 1 mL of ice-cold stop buffer to remove extracellular  $^{54}\text{Mn}$ .
- Cell Lysis and Quantification:
  - Lyse the cells in each well by adding 500  $\mu\text{L}$  of 0.1 M NaOH.
  - Transfer the cell lysate to a scintillation vial.
  - Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Normalization:

- In parallel wells, determine the total protein concentration using a standard method (e.g., BCA assay).
- Express the results as picomoles or nanomoles of Mn per milligram of protein per minute.

## Protocol for ICP-MS Measurement of Manganese in Brain Tissue

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying total **manganese** content in brain tissue samples.

Methodology:

- Tissue Collection and Preparation:
  - Dissect specific brain regions of interest (e.g., basal ganglia, cortex) from fresh or frozen tissue.
  - Accurately weigh the wet tissue sample (typically 20-50 mg).
- Acid Digestion:
  - Place the weighed tissue sample into an acid-washed digestion vessel.
  - Add a mixture of concentrated nitric acid (e.g., 4 mL of 65% HNO<sub>3</sub>) and hydrogen peroxide (e.g., 1 mL of 30% H<sub>2</sub>O<sub>2</sub>).[\[18\]](#)
  - Digest the sample using a microwave digestion system according to a validated temperature and pressure program until the solution is clear.
- Sample Dilution:
  - After cooling, quantitatively transfer the digested sample to a volumetric flask or tube.
  - Dilute the sample to a final known volume with ultrapure deionized water. The dilution factor will depend on the expected **manganese** concentration and the instrument's linear range.[\[19\]](#)

- ICP-MS Analysis:
  - Prepare a series of **manganese** standards of known concentrations to generate a calibration curve.
  - Aspirate the blank, standards, and digested samples into the ICP-MS instrument.
  - Operate the instrument under optimized conditions for **manganese** detection (e.g., radiofrequency power, gas flow rates).[19] The isotope  $^{55}\text{Mn}$  is typically monitored.
- Data Analysis:
  - Quantify the **manganese** concentration in the samples by comparing their signal intensity to the calibration curve.
  - Calculate the final concentration in the original tissue, expressed as micrograms or nanograms of Mn per gram of wet tissue weight.

## Protocol for Measuring Manganese Transport in *Xenopus laevis* Oocytes

The *Xenopus* oocyte expression system is a powerful tool for characterizing the function of individual transporters in isolation.

### Methodology:

- Oocyte Preparation and cRNA Injection:
  - Harvest and defolliculate stage V-VI oocytes from a female *Xenopus laevis* frog.
  - Synthesize capped complementary RNA (cRNA) for the transporter of interest (e.g., DMT1, ZIP8) using an in vitro transcription kit.
  - Microinject each oocyte with a known amount of cRNA (e.g., 25-50 ng) or with water (as a control).[20]
  - Incubate the injected oocytes for 2-4 days at 16-18°C in a suitable medium to allow for protein expression.

- Uptake Assay:
  - Prepare a transport buffer (e.g., Kulori medium, pH adjusted as needed for the specific transporter).
  - Transfer groups of cRNA-injected and water-injected oocytes to the transport buffer.
  - Initiate the uptake by adding the transport buffer containing  $^{54}\text{MnCl}_2$  and a defined concentration of non-radioactive  $\text{MnCl}_2$ .
  - Incubate for a specific time at room temperature.
- Stopping Uptake and Washing:
  - Terminate the uptake by removing the radioactive buffer.
  - Wash the oocytes multiple times with ice-cold transport buffer containing EDTA to remove extracellular radioactivity.
- Quantification:
  - Place individual oocytes into scintillation vials.
  - Lyse the oocytes (e.g., with SDS or by homogenization).
  - Add scintillation cocktail and quantify the amount of  $^{54}\text{Mn}$  taken up using a scintillation counter.
- Data Analysis:
  - Subtract the average counts from the water-injected oocytes (background) from the counts of the cRNA-injected oocytes.
  - Calculate the rate of **manganese** uptake (e.g., in pmol/oocyte/hour). For kinetic analysis, perform the assay over a range of **manganese** concentrations to determine  $K_m$  and  $V_{max}$ .

## Conclusion and Future Directions

The transport of **manganese** in the brain is a multifaceted process governed by a network of importers, exporters, and intricate regulatory pathways. A thorough understanding of these mechanisms is paramount for developing effective interventions for **manganese**-related neurodegenerative diseases. Future research should focus on:

- Determining precise kinetic parameters for all key transporters in different brain cell types.
- Elucidating the complex interplay between different transporters and signaling pathways in response to varying **manganese** levels.
- Identifying novel therapeutic targets within these transport and regulatory systems to mitigate **manganese** neurotoxicity.

This guide provides a foundational framework for professionals in neuroscience and drug development, summarizing the current state of knowledge and offering detailed protocols to facilitate further investigation into this critical area of neurobiology.

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